4-Amino-7-bromothieno[3,4-d]pyrimidine is a heterocyclic compound characterized by its unique thieno-pyrimidine core structure. It has the molecular formula and is notable for its bromine substitution at the 7-position and an amino group at the 4-position. This compound is part of a broader class of thienopyrimidines, which have garnered attention for their diverse biological activities and potential applications in pharmaceuticals.
4-Amino-7-bromothieno[3,4-d]pyrimidine belongs to the class of thienopyrimidines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are often studied for their pharmacological properties, including anti-cancer and antimicrobial activities .
The synthesis of 4-amino-7-bromothieno[3,4-d]pyrimidine typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, using continuous flow reactors can enhance reaction efficiency in industrial settings. High-purity reagents are essential to meet stringent quality control measures required for pharmaceutical applications .
4-Amino-7-bromothieno[3,4-d]pyrimidine features a bicyclic structure consisting of a pyrimidine ring fused to a thiophene ring. The specific arrangement of atoms includes:
The molecular weight of 4-amino-7-bromothieno[3,4-d]pyrimidine is approximately 230.09 g/mol. Spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry are typically employed to confirm its structure during synthesis .
4-Amino-7-bromothieno[3,4-d]pyrimidine can undergo various chemical reactions:
Common reagents for these reactions include sodium azide for substitution and lithium aluminum hydride for reduction processes. The choice of solvent, such as dimethyl sulfoxide or acetonitrile, also plays a significant role in determining reaction outcomes .
The mechanism of action for compounds like 4-amino-7-bromothieno[3,4-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. Specific pathways may vary depending on the biological activity being investigated.
Research indicates that thienopyrimidine derivatives exhibit various biological activities, including anti-cancer effects through inhibition of cell proliferation in cancer cell lines. For instance, studies have shown promising results against multiple human cancer cell lines using related compounds .
Relevant analyses often include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to characterize functional groups and confirm structural integrity .
4-Amino-7-bromothieno[3,4-d]pyrimidine has several potential applications in scientific research:
The C-4 and C-7 positions of the thieno[3,4-d]pyrimidine scaffold exhibit distinct electronic profiles that enable regioselective functionalization. Density Functional Theory (DFT) calculations confirm that C-4 possesses a lower-energy σ* orbital and higher LUMO coefficient compared to C-7, rendering it more electrophilic and susceptible to nucleophilic attack [7]. This electronic gradient allows sequential displacement: primary amines preferentially substitute the C-4 chlorine before secondary functionalization at C-7 bromine. Table 1 summarizes reactivity patterns observed with diverse nucleophiles:
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 4-Chloro-7-bromothieno[3,4-d]pyrimidine
Nucleophile | Equivalents | Solvent | Temperature (°C) | Primary Product (C-4) | Secondary Product (C-7) |
---|---|---|---|---|---|
Aniline | 1.1 | THF | 25 | 93% 4-anilino derivative | Not observed |
Piperidine | 1.0 | Ethanol | 80 | 88% 4-piperidinyl | Trace C-7 product |
Sodium methoxide | 3.0 | DMF | 0→25 | <5% conversion | 85% 7-methoxy derivative |
Thiophenol | 1.2 | Acetonitrile | 60 | 78% 4-arylthio | 15% bis-substituted |
Palladium-catalyzed cross-coupling at C-7 requires specific ligand systems due to steric constraints from the fused thiophene ring. Suzuki-Miyaura reactions employ Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ base in dioxane/water (90°C, 12h), achieving >85% yield with arylboronic acids bearing electron-withdrawing groups [10]. Buchwald-Hartwig aminations at C-7 necessitate XPhos as the ligand to suppress diarylation byproducts, enabling installation of secondary amines with 70-92% efficiency [6] [9].
Two principal routes dominate the synthesis of 4-amino-7-bromothieno[3,4-d]pyrimidine: the Gewald-Thiophene approach and Pyrimidine Annulation strategies. The Gewald-based method (Route A) begins with ethyl cyanoacetate and elemental sulfur, condensed with 3-bromo-4-methylthiophene-2-carbaldehyde under morpholine catalysis to yield 2-aminothiophene-3-carboxylate A3 [1]. Treatment with formamide at 180°C induces cyclodehydration to thieno[3,4-d]pyrimidin-4(3H)-one A4, followed by chlorination (POCl₃, PCl₅) and amination to install the C-4 amino group.
Route B employs a pyrimidine-centric strategy: 3-amino-4-bromothiophene-2-carboxylate B1 undergoes condensation with chloroformamidine hydrochloride in refluxing n-butanol (12h) to directly construct the pyrimidine ring B2 [10]. Bromination at C-7 is achieved via NBS in DMF (0°C→25°C), preserving the C-4 chlorine for subsequent amination. Microwave-assisted cyclization (150°C, 20 min) improves yield from 68% (conventional) to 89% while reducing dimerization byproducts [1] [6].
Comparative analysis reveals Route B provides superior control over C-7 bromination regiochemistry (95:5 C-7:C-5 ratio) versus Route A (80:20), though Route A allows easier diversification of the thiophene moiety prior to ring closure.
The C-7 bromine atom serves dual roles: a synthetic handle for cross-coupling and a steric/electronic modulator of bioactivity. Bromine’s +I effect increases electron density at N-3 and C-2 by 12-15 kcal/mol (DFT calculations), enhancing hydrogen-bond acceptor capacity crucial for kinase ATP-site binding [3] [9]. Sterically, the 2.5 Å van der Waals radius of bromine creates a "molecular bumper" that forces C-6 substituents into coplanarity with the pyrimidine ring, optimizing π-stacking with tyrosine residues (e.g., in Bruton’s tyrosine kinase) [5] [9].
In pharmacophore design, bromine enables three key modifications:
SAR studies of kinase inhibitors show that 7-bromo substitution improves IC₅₀ against VEGFR-2 by 8-fold (1.2 μM → 0.15 μM) compared to 7-H analogs, while reducing off-target activity on PDGFR-β [5] [9].
The C-4 amino group is a non-negotiable pharmacophore element that governs target engagement through three mechanisms:
Electronic perturbations were quantified via Hammett analysis: Electron-withdrawing 4-NO₂ phenylamino substituents reduce basicity at N-1 (pKₐ = 3.2) and diminish cytotoxic potency (IC₅₀ > 50 μM), while 4-CH₃O derivatives (pKₐ = 5.8) enhance activity 6-fold (IC₅₀ = 8.2 μM) in breast cancer models [10]. Conformational studies (NOESY, DFT) prove that 4-NHR groups adopt perpendicular orientation to the pyrimidine ring, minimizing steric clash with the C-5/C-6 edge.
During C-7 functionalization, the N-3 proton (pKₐ ≈ 8.5) and C-4 amino group require orthogonal protection to avoid quaternization or decomposition. Three strategies dominate:
Table 2: Protecting Group Efficiency in Thienopyrimidine Synthesis
Protecting Group | Installation Reagent | Conditions | Deprotection | Compatibility with C-7 Coupling | Yield |
---|---|---|---|---|---|
t-Boc (N-3) | Boc₂O, DMAP | CH₂Cl₂, 25°C | TFA, 0°C, 1h | Suzuki, Buchwald-Hartwig | 92% |
Pivaloyl (C-4 NH₂) | PivCl, Et₃N | THF, -78°C | NaOH/MeOH, 25°C | Sonogashira, nucleophilic substitution | 87% |
Benzyloxymethyl (N-3) | BnOCH₂Cl, iPr₂NEt | DMF, 60°C | H₂/Pd-C, 25°C | Negishi, Kumada | 78% |
The t-Boc group demonstrates superior compatibility with Pd-catalyzed reactions due to thermal stability (<150°C decomposition) and resistance to basic conditions (K₂CO₃, NaOt-Bu). Pivaloyl protection of C-4 NH₂ enables selective N-3 alkylation but requires stringent anhydrous conditions during installation to avoid diacylation [8] [9]. For acid-sensitive derivatives, the N-BOM group permits orthogonal deprotection under neutral conditions but may undergo competitive debenzylation during hydrogenation of alkenyl C-7 substituents.
Synthetic Recommendation: For sequences involving C-7 Suzuki coupling followed by C-4 amination, protect N-3 with t-Boc before bromination, then deprotect after cross-coupling using mild TFA (0°C→25°C).
Tables of Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: